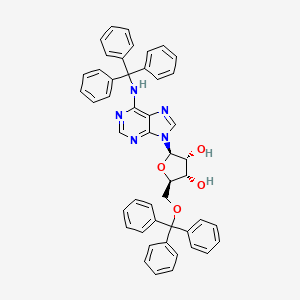
Adenosine, N-(triphenylmethyl)-5'-O-(triphenylmethyl)-
Descripción general
Descripción
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of triphenylmethyl groups attached to both the nitrogen and the 5’-oxygen of the adenosine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- typically involves the protection of the amino and hydroxyl groups of adenosine. The process begins with the reaction of adenosine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. This reaction results in the formation of the desired compound with triphenylmethyl groups protecting the amino and hydroxyl functionalities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The use of automated synthesis equipment and optimized reaction conditions would ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the triphenylmethyl protecting groups, regenerating the free amino and hydroxyl groups.
Substitution: The triphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are often used to remove the triphenylmethyl groups.
Major Products Formed
The major products formed from these reactions include the deprotected adenosine molecule and various oxidized or substituted derivatives, depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- has several applications in scientific research:
Chemistry: Used as a protected form of adenosine in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in studies involving the modification of nucleosides and nucleotides.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of therapeutic agents.
Mecanismo De Acción
The mechanism of action of Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- primarily involves its role as a protected form of adenosine. The triphenylmethyl groups protect the reactive amino and hydroxyl groups, allowing for selective reactions at other sites on the molecule. Upon removal of the protecting groups, the free adenosine can interact with its molecular targets, such as adenosine receptors and enzymes involved in nucleotide metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, involved in numerous biochemical processes.
Adenosine diphosphate (ADP): A product of ATP dephosphorylation, also involved in energy transfer.
Adenosine monophosphate (AMP): A nucleotide involved in cellular metabolism and signaling.
Uniqueness
Adenosine, N-(triphenylmethyl)-5’-O-(triphenylmethyl)- is unique due to the presence of triphenylmethyl protecting groups, which provide stability and allow for selective reactions. This makes it particularly useful in synthetic chemistry for the preparation of nucleoside analogs and other complex molecules .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(tritylamino)purin-9-yl]-5-(trityloxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H41N5O4/c54-42-40(31-56-48(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)57-46(43(42)55)53-33-51-41-44(49-32-50-45(41)53)52-47(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-30,32-33,40,42-43,46,54-55H,31H2,(H,49,50,52)/t40-,42-,43-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGEEYNQDRTDY-QQJAHVSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H41N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



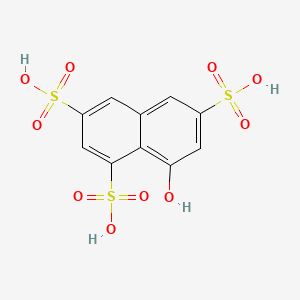
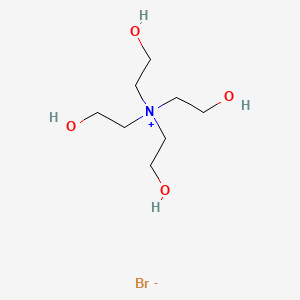
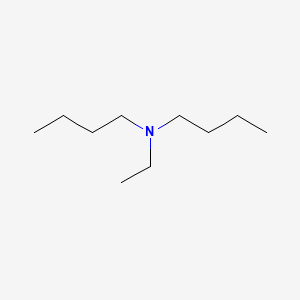
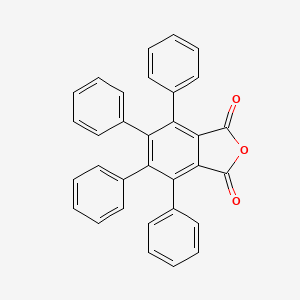
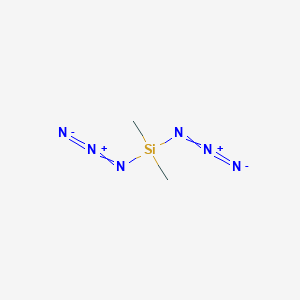
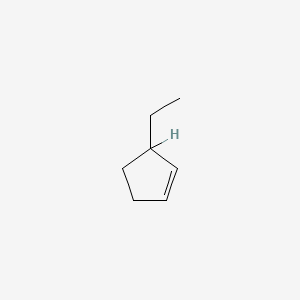
![Acetic acid, [[(1-methylethylidene)amino]oxy]-](/img/structure/B1593913.png)
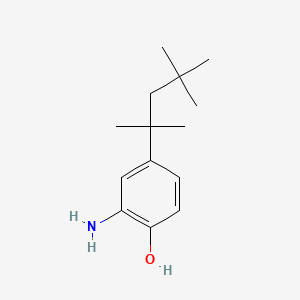
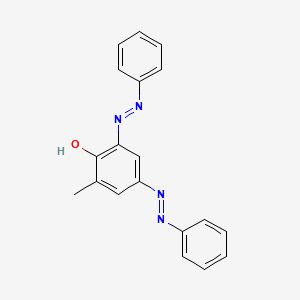
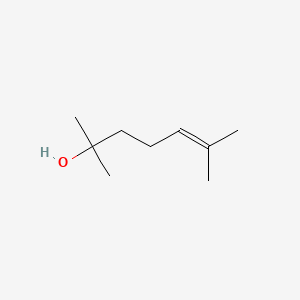
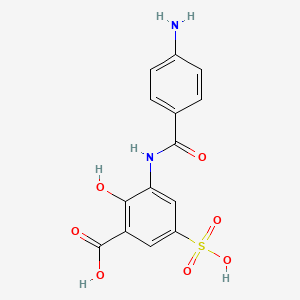

![Sodium [6-amino-5-[(2-hydroxy-4-nitrophenyl)azo]naphthalene-1-sulphonato(3-)]hydroxychromate(1-)](/img/structure/B1593922.png)
